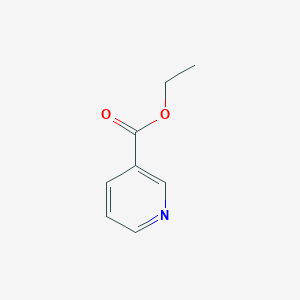

Ethylnicotinat

Übersicht

Beschreibung

Nicotinsäure-Äthylester: , auch bekannt als Äthyl-Pyridin-3-carboxylat, ist eine organische Verbindung mit der Summenformel C8H9NO2. Es ist eine farblose bis hellgelbe Flüssigkeit mit einem charakteristischen Geruch. Diese Verbindung wird hauptsächlich in der pharmazeutischen und Aromaindustrie eingesetzt, da sie Blutgefäße erweitern und die Durchblutung verbessern kann .

Wissenschaftliche Forschungsanwendungen

Nicotinsäure-Äthylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie:

- Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Nicotinsäurederivate verwendet .

Biologie:

- Studien zu seinen gefäßerweiternden Wirkungen, die die Durchblutung verbessern und möglicherweise der Herz-Kreislauf-Gesundheit zugute kommen können .

Medizin:

- Wird in topischen Formulierungen aufgrund seiner Fähigkeit, Blutgefäße zu erweitern und die Durchblutung zu verbessern, eingesetzt, wodurch es zur Behandlung von Erkrankungen wie Verstauchungen, Muskelschmerzen und Sehnenentzündungen nützlich ist .

Industrie:

- Wird in der Lebensmittel- und Getränkeindustrie als Aromastoff aufgrund seines süßen, fruchtigen Geschmacks eingesetzt .

Wirkmechanismus

Nicotinsäure-Äthylester übt seine Wirkungen hauptsächlich durch Vasodilatation aus. Es wirkt auf die Blutgefäße und bewirkt deren Erweiterung und Verbesserung der Durchblutung. Die genauen molekularen Zielstrukturen und Wege, die an diesem Prozess beteiligt sind, sind nicht vollständig geklärt, aber es wird vermutet, dass es mit den Endothelzellen der Blutgefäßwände interagiert und zur Freisetzung von Stickoxid führt, das wiederum eine Vasodilatation verursacht .

Wirkmechanismus

Target of Action

Ethyl nicotinate, also known as the ethyl ester of nicotinic acid, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are involved in a range of physiological and pathological functions and hence are important therapeutic targets .

Mode of Action

Ethyl nicotinate, similar to other nicotinic derivatives, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction with its targets leads to changes in neuronal activity and neurotransmission .

Biochemical Pathways

Ethyl nicotinate is involved in the nicotine degradation pathway . This pathway is utilized by various microorganisms for the degradation of nicotine . The degradation process involves several steps, including demethylation, and the formation of various intermediates . The end products of this pathway can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .

Pharmacokinetics

It is known that ethyl nicotinate is a liquid at room temperature, with a boiling point of 223-224 °c and a melting point of 8-10 °c . Its density is 1.107 g/mL at 25 °C . These physical properties may influence its absorption and distribution in the body.

Result of Action

It is known that the activation of nicotinic acetylcholine receptors can influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to various physiological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl nicotinate. For instance, a field experiment showed that the combination of Ethyl nicotinate with certain plant compounds increased the capture rate of certain insects, suggesting that environmental factors can influence its efficacy as an attractant . Additionally, the compartmentalization of related pathways within certain cellular environments can enhance enzymatic activity, potentially influencing the action of Ethyl nicotinate .

Biochemische Analyse

Biochemical Properties

Ethyl nicotinate interacts with various biomolecules in the body. It is metabolized into nicotinic acid, which is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+) . NAD+ is a crucial cofactor in numerous biochemical reactions, including those involved in energy metabolism and DNA repair .

Cellular Effects

The cellular effects of ethyl nicotinate are primarily related to its conversion to nicotinic acid and subsequently to NAD+. NAD+ plays a vital role in cellular metabolism, influencing cell function through its involvement in redox reactions and as a substrate for enzymes that add or remove chemical groups from proteins .

Molecular Mechanism

Ethyl nicotinate’s effects at the molecular level are largely due to its metabolism to NAD+. NAD+ interacts with various enzymes, including those involved in glycolysis, the citric acid cycle, and the electron transport chain. These interactions facilitate the transfer of electrons in redox reactions, crucial for cellular energy production .

Temporal Effects in Laboratory Settings

The effects of ethyl nicotinate can change over time in laboratory settings. For instance, a study found that the retinoprotective effect of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, was observed when administered at a specific dose

Metabolic Pathways

Ethyl nicotinate is involved in the metabolic pathway of nicotinate and nicotinamide metabolism . This pathway includes the conversion of nicotinic acid to NAD+, a crucial cofactor in various biochemical reactions .

Transport and Distribution

Information on the transport and distribution of ethyl nicotinate within cells and tissues is currently limited. Given its lipophilic nature, it is likely to passively diffuse across cell membranes .

Subcellular Localization

Following its conversion to NAD+, it is likely to be found wherever NAD±dependent reactions occur, such as in the mitochondria and cytosol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nicotinsäure-Äthylester wird typischerweise durch Veresterung von Nicotinsäure mit Ethanol synthetisiert. Die Reaktion wird durch einen festen Säurekatalysator in Gegenwart von Toluol katalysiert. Die Reaktionsbedingungen umfassen das Rühren des Gemisches bei einer Temperatur von 50-65 °C für 3-6 Stunden, gefolgt von Rückfluss, um Wasser zu entfernen. Der feste Säurekatalysator wird dann durch Filtration abgetrennt und das Toluol unter reduziertem Druck entfernt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Nicotinsäure-Äthylester folgt einem ähnlichen Verfahren wie die Laborsynthese. Die Verwendung von festen Säurekatalysatoren wie HND230 trägt zur Reduzierung der Erzeugung von stark verschmutztem Abwasser und zur Senkung der Produktionskosten bei, was es für die großtechnische Herstellung geeignet macht .

Chemische Reaktionsanalyse

Reaktionstypen: Nicotinsäure-Äthylester durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Es kann mit einem chiralen, heterogenen Katalysator zu Ethylnipecotinat reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere mit Nukleophilen, aufgrund des Vorhandenseins der Estergruppe.

Häufige Reagenzien und Bedingungen:

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Alkohole unter milden Bedingungen.

Hauptprodukte:

Reduktion: Das Hauptprodukt der Reduktionsreaktion ist Ethylnipecotinat.

Substitution: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Nicotinate gebildet werden.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl nicotinate undergoes various chemical reactions, including:

Reduction: It can be reduced to ethyl nipecotinate using a chiral, heterogeneous catalyst.

Substitution: It can participate in substitution reactions, particularly with nucleophiles, due to the presence of the ester group.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products:

Reduction: The major product of the reduction reaction is ethyl nipecotinate.

Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Nicotinsäure-methylester: Ein weiterer Ester der Nicotinsäure, der aufgrund seiner gefäßerweiternden Eigenschaften ähnlich verwendet wird.

Isonicotinsäure-Äthylester: Ein Regioisomer des Nicotinsäure-Äthylesters, das für seine Wirksamkeit als Thrips-Köder bekannt ist.

Einzigartigkeit: Nicotinsäure-Äthylester ist einzigartig in seiner Balance zwischen gefäßerweiternden Wirkungen und seiner Verwendung als Aromastoff. Während Nicotinsäure-methylester ebenfalls zur Vasodilatation eingesetzt wird, hebt die Anwendung von Nicotinsäure-Äthylester in der Aromaindustrie ihn von anderen ab. Darüber hinaus teilt Isonicotinsäure-Äthylester, obwohl er als Thrips-Köder wirksam ist, nicht die gleiche Bandbreite an Anwendungen in Medizin und Industrie .

Eigenschaften

IUPAC Name |

ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046526 | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-18-6 | |

| Record name | Ethyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

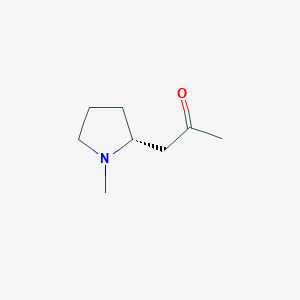

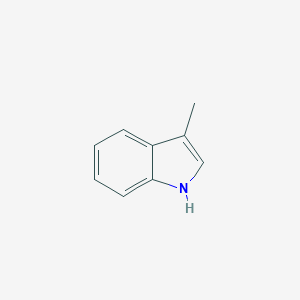

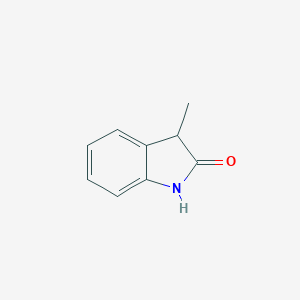

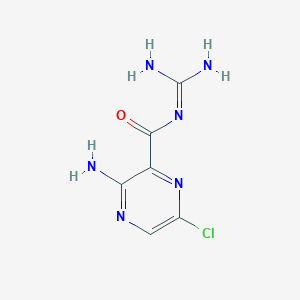

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.